molecular formula C17H15N3O2S B10807594 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B10807594
M. Wt: 325.4 g/mol
InChI Key: IFCSODHNQRFTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the N-substituted thiazole carboxamide class, characterized by a thiazole core linked to a pyridine-carboxamide moiety. Its synthesis involves hydrolyzing ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates to intermediates, followed by amine coupling using classic reagents (e.g., HATU or EDCI) .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H15N3O2S/c1-11-15(12-6-8-13(22-2)9-7-12)19-17(23-11)20-16(21)14-5-3-4-10-18-14/h3-10H,1-2H3,(H,19,20,21)

InChI Key

IFCSODHNQRFTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure includes a thiazole ring, a methoxyphenyl group, and a pyridine carboxamide moiety, which contribute to its biological properties.

1. Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds indicate potent activity:

CompoundCell LineIC50 (µM)
Thiazole AA-4311.61 ± 1.92
Thiazole BJurkat1.98 ± 1.22

These findings suggest that the presence of the thiazole ring is essential for cytotoxic activity, with modifications enhancing potency .

2. Modulation of AMPA Receptors

Thiazole derivatives have also been investigated for their effects on AMPA receptors, particularly the GluA2 subunit. This compound has demonstrated the ability to modulate GluA2 currents:

CompoundEffect on Current AmplitudeDeactivation Rate Increase
MMH-56-fold decrease~3-fold
MMH-45-fold decrease~3-fold
MMH-34-fold decrease1.5-fold

These results indicate that this class of compounds can significantly alter receptor kinetics, suggesting potential applications in neurological disorders .

3. Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has also been explored. Compounds structurally related to this compound have shown promising results in seizure models:

CompoundEfficacy (%)Median Effective Dose (ED50)
Compound X100% protection5 mg/kg
Compound Y80% protection7 mg/kg

The SAR analysis indicates that modifications in the phenyl group enhance anticonvulsant properties .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of various thiazole derivatives highlighted the effectiveness of this compound against cancer cell lines:

  • Methodology : Cell viability was assessed using MTT assays at varying concentrations.
  • Results : The compound exhibited a significant reduction in cell viability across different cancer types compared to control groups.

The results underscore the potential of this compound as a lead structure for anticancer drug development .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound has potent activity against various pathogens, with MIC values indicating effectiveness against resistant strains.
  • Biofilm Inhibition : It has demonstrated the ability to significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin.
  • Synergistic Effects : The compound shows synergistic relationships when combined with other antibiotics, enhancing their efficacy against resistant bacterial strains.

Data Table: Antimicrobial Efficacy

PathogenMIC (µg/mL)Synergistic PartnerEnhanced Efficacy
Staphylococcus aureus8CiprofloxacinYes
Staphylococcus epidermidis4KetoconazoleYes

Anticancer Activity

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide has also been investigated for its potential anticancer properties.

Research Findings

  • Cytotoxicity Studies : In vitro assays have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Mechanism of Action : The compound appears to modulate critical signaling pathways involved in cell proliferation and apoptosis through interaction with specific molecular targets.

Data Table: Cytotoxicity Assays

Cell LineIC50 (µM)Observations
A549 (Lung)15.0Significant reduction in viability
MCF-7 (Breast)12.5Induction of apoptosis

Case Studies

Several studies highlight the biological activity of this compound.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against biofilm-forming bacteria demonstrated that it reduced biofilm mass by over 50% compared to untreated controls. This finding suggests its potential use as an adjunct therapy in chronic infections where biofilm formation is a concern.

Case Study 2: Anticancer Potential

In a murine model of ovarian cancer, administration of the compound led to a significant reduction in tumor size and improved survival rates compared to untreated groups. The study concluded that the compound could be developed as a novel therapeutic agent for ovarian cancer treatment.

Chemical Reactions Analysis

Thiazole Ring Formation

The synthesis often begins with the reaction of thiourea derivatives (e.g., isoniazid) with α-halo ketones under alkaline conditions, leading to intermediate thiazolidinones . These intermediates undergo elimination to form the thiazole ring.

Example Reaction Sequence :

  • Thiourea + α-halo ketone → Thiazolidinone intermediate

  • Acidic elimination → Thiazole ring formation .

Carboxamide Coupling

Pyridine-2-carboxamide is typically coupled to the thiazole ring via amide bond formation. This involves activating the carboxylic acid (e.g., using dicyclohexylcarbodiimide or thionyl chloride) and reacting with the amine group of the thiazole derivative .

Key Factors Influencing Reaction Efficiency :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .

  • Catalysts : Acidic or basic conditions (e.g., H2SO4, KOH) accelerate cyclization and coupling steps .

Substituent Effects on Reactivity

The compound’s biological activity is modulated by its substituents:

  • 4-methoxyphenyl group : Enhances lipophilicity and electron-donating effects, improving target binding affinity .

  • 5-methyl group : Stabilizes the thiazole ring via hyperconjugation, influencing metabolic stability .

Substituent Effect on Reactivity Biological Impact
4-methoxyphenylIncreases electron density at thiazole ringEnhances antimicrobial activity
5-methylReduces ring strainImproves stability
Pyridine-2-carboxamideFacilitates hydrogen bondingPromotes enzyme inhibition

Thiazole Derivatives with Similar Frameworks

Compound Key Structural Feature Synthesis Step Activity Highlight
N-(4-(p-Cl-Ph)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamideChloro substitutionCoupling with activated carboxylic acidBroad-spectrum antimicrobial activity
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneNaphthyl substituentMultistep condensationAnticonvulsant activity (ED₅₀ = 18.4 mg/kg)
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamideThioacetamide linkageMercapto derivative couplingSelective anticancer activity (IC₅₀ = 23.30 μM)

Key Research Findings

  • SAR Insights : Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance antimicrobial and anticancer activity by increasing electrophilicity, which facilitates target binding .

  • Synthetic Challenges : Multi-step reactions require precise control of pH and temperature to avoid side reactions (e.g., hydrolysis of intermediates) .

  • Functional Group Synergy : The combination of thiazole, pyridine, and carboxamide groups creates a scaffold with balanced hydrophilicity and lipophilicity, optimizing bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The table below highlights structural variations, synthesis yields, and physicochemical properties of related compounds:

Compound Name (IUPAC) Thiazole Substituents Carboxamide/Amine Group Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key References
N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Pyridine-2-Carboxamide 4-(4-methoxyphenyl), 5-methyl Pyridine-2-carboxamide 351.40 (calculated) Not reported Not reported
N-Methyl-5-(2-((4-Methyl-3-(Morpholinosulfonyl)Phenyl)Amino)Pyrimidin-4-yl)-4-Phenylthiazol-2-Amine 4-phenyl, 5-(pyrimidin-4-yl) N-methyl amine with morpholinosulfonyl group 436.16 (HR-MS) 38 98–99
Dasatinib (BMS-354825) 2-chloro, 6-methylphenyl Piperazinyl-pyrimidine substituent 488.01 Not reported Not reported
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide Fluorophenyl, pyrrolidine-oxo core 1,3,4-thiadiazol-2-yl 349.39 Not reported Not reported
Key Observations:
  • Substituent Effects: The 4-methoxyphenyl group in the target compound improves solubility compared to the morpholinosulfonyl group in , which may hinder membrane permeability due to increased polarity.
  • Synthetic Complexity : The target compound’s synthesis (hydrolysis followed by coupling) is less labor-intensive than Dasatinib’s multi-step process involving protective groups and piperazine coupling .

Pharmacological Activity and Target Specificity

  • Dasatinib: IC₅₀ values in the low nanomolar range against BCR-ABL and SRC kinases due to pyrimidine and thiazole interactions .
  • Morpholinosulfonyl Analogs: The morpholinosulfonyl group in may confer selectivity for tyrosine kinases by mimicking ATP’s phosphate groups, though its bulkiness could reduce cell permeability compared to the target compound’s methoxy group.

Physicochemical and Analytical Data

  • HR-MS Validation : The compound in showed a mass accuracy of 436.1616 (calculated: 436.1556), confirming successful synthesis .
  • Chromatographic Purity : RP-HPLC retention times (11.34–11.78 min) and 99% purity for highlight robust analytical protocols , which could be applied to the target compound.

Preparation Methods

Condensation-Based Synthesis

The foundational approach for synthesizing N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide involves condensation reactions between substituted thioureas and halogenated pyridines . A representative protocol from RSC Medicinal Chemistry outlines the following steps:

  • Reaction Setup : A mixture of 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine (1 eq) and pyridine-2-carbonyl chloride (1 eq) in methanol is stirred under reflux.

  • Catalysis : TosOH (0.2 eq) is added to accelerate the amide bond formation.

  • Workup : The reaction is diluted with water, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄ .

  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields the product with >75% purity .

Key Variables :

  • Solvent Choice : Methanol enhances solubility of intermediates, while dichloromethane is avoided due to poor thiourea solubility .

  • Temperature : Reactions conducted at 70°C for 12 hours optimize yield without side product formation .

Carbodiimide-Mediated Coupling

Carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the pyridine-2-carboxylic acid for coupling with the thiazol-2-amine. A patent by EP1598349B1 details:

  • Acid Activation : Pyridine-2-carboxylic acid (1 eq) is treated with EDCl (1.2 eq) and HOBt (1 eq) in DMF at 0°C for 30 minutes .

  • Amine Addition : 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine (1 eq) is added, and the mixture is stirred at room temperature for 24 hours .

  • Yield : This method achieves 68–72% yield after recrystallization from ethanol .

Advantages :

  • Minimizes racemization compared to acyl chlorides.

  • Compatible with acid-sensitive functional groups .

Palladium-Catalyzed Cross-Coupling

Pd-mediated strategies enable modular construction of the thiazole ring. AU2003226211B2 discloses a Suzuki-Miyaura coupling approach:

  • Intermediate Preparation : 4-bromo-5-methyl-1,3-thiazole (1 eq) is reacted with 4-methoxyphenylboronic acid (1.5 eq) in toluene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 100°C for 8 hours .

  • Amidation : The resulting 4-(4-methoxyphenyl)-5-methyl-1,3-thiazole is treated with pyridine-2-carbonyl chloride under basic conditions (Et₃N, THF) .

  • Yield : 65–70% after column chromatography .

Optimization Notes :

  • Ligand Effects : XantPhos improves coupling efficiency for sterically hindered substrates .

  • Temperature Control : Excess heat (>110°C) degrades the thiazole ring .

Solid-Phase Synthesis for High-Throughput Production

Adapting PMC7770833’s oxazolone synthesis , a resin-bound variant is feasible:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected pyridine-2-carboxylic acid using DIC/HOBt .

  • Thiazole Assembly : The immobilized acid is coupled with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine via HATU/DIEA activation .

  • Cleavage : TFA/dichloromethane (95:5) releases the product, yielding 60–65% with >90% purity .

Applications :

  • Ideal for parallel synthesis of analogs.

  • Reduces purification bottlenecks .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Condensation 75–8085Simplicity, low cost
Carbodiimide Coupling 68–7290Mild conditions
Pd-Catalyzed 65–7088Modularity for analogs
Solid-Phase 60–6590High-throughput compatibility

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Thiourea dimerization during condensation .

    • Solution : Slow addition of acyl chlorides and strict temperature control .

  • Purification Difficulties :

    • Issue : Co-elution of unreacted amine in chromatography .

    • Solution : Gradient elution (hexane → ethyl acetate) with 0.1% acetic acid .

  • Scale-Up Limitations :

    • Issue : Pd catalyst cost in cross-coupling .

    • Solution : Catalyst recycling via aqueous biphasic systems .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-2-carboxamide?

The synthesis typically involves multi-step routes, including:

  • Acylation reactions : Coupling pyridine-2-carboxylic acid derivatives with thiazole intermediates using activating agents like EDCI or DCC.
  • Cyclization : Formation of the thiazole ring via Hantzsch thiazole synthesis, utilizing α-haloketones and thioureas under reflux conditions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
    Key considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-alkylated derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., methoxy group resonance at ~3.8 ppm in CDCl3).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the thiazole-pyridine core. Single-crystal diffraction data can resolve ambiguities in stereochemistry .

Q. What safety protocols are essential for handling this compound?

Based on structurally related compounds:

  • Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes).
  • Precautions : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact; store in sealed containers under inert gas (e.g., N2) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses of this compound?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to reduce byproducts.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) minimize side reactions.
  • In-line monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictions in crystallographic data from different refinement software be resolved?

  • Software cross-validation : Compare SHELXL (for small-molecule refinement) with PHENIX (for macromolecules) to identify systematic errors.
  • Twinned data analysis : Apply SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-symmetry .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry elements or disorder modeling.

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to screen against kinases or GPCRs, leveraging the thiazole-pyridine scaffold’s affinity for ATP-binding pockets.
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group) with activity using CoMFA or machine learning .

Q. How do researchers address discrepancies in biological assay results across studies?

  • Dose-response validation : Repeat assays (e.g., IC50 determination) under standardized conditions (pH, temperature, cell line).
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions.
  • Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Hypothetical Data)

ParameterValueMethod (Software)
Space groupP21/cSHELXL
R-factor0.045Full-matrix refinement
Bond length (C-S)1.74 ÅPLATON

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Over-alkylated thiazoleExcess alkylating agentDropwise addition at 0°C
Hydrolysis of methoxy groupProlonged acidic conditionsUse anhydrous solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.